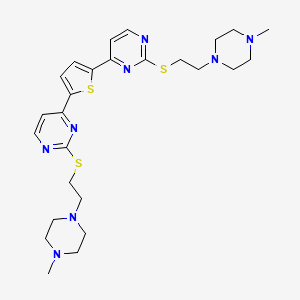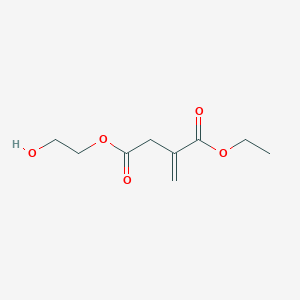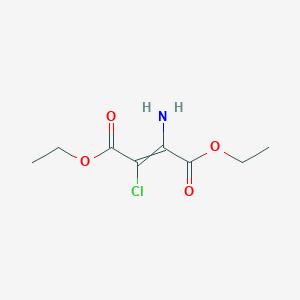
2,5-Bis(2-((2-(4-methylpiperazin-1-yl)ethyl)thio)-4-pyrimidinyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(2-((2-(4-methylpiperazin-1-yl)ethyl)thio)-4-pyrimidinyl)thiophene is a complex organic compound featuring a thiophene core substituted with pyrimidinyl and piperazinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-((2-(4-methylpiperazin-1-yl)ethyl)thio)-4-pyrimidinyl)thiophene typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrimidinyl Intermediate: This step involves the reaction of 2-chloropyrimidine with 2-(4-methylpiperazin-1-yl)ethanethiol under basic conditions to form 2-(2-(4-methylpiperazin-1-yl)ethylthio)-4-pyrimidine.
Coupling with Thiophene: The intermediate is then coupled with 2,5-dibromothiophene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed coupling reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The pyrimidinyl groups can be reduced under specific conditions, although this is less common.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl positions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce certain functional groups.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidinyl derivatives.
Substitution: Various substituted pyrimidinyl-thiophene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its electronic properties due to the conjugated system involving thiophene and pyrimidine rings. It can be used in the development of organic semiconductors and conductive polymers.
Biology and Medicine
In medicinal chemistry, 2,5-Bis(2-((2-(4-methylpiperazin-1-yl)ethyl)thio)-4-pyrimidinyl)thiophene is explored for its potential as an antitumor agent. The presence of piperazine and pyrimidine moieties suggests it could interact with biological targets such as DNA or enzymes.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with nucleic acids and proteins. The piperazine moiety can enhance binding affinity to biological targets, while the thiophene and pyrimidine rings contribute to the electronic properties necessary for interaction with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(2-(2-pyridyl)thio)-4-pyrimidinyl)thiophene: Similar structure but with pyridyl groups instead of piperazinyl groups.
2,5-Bis(2-(4-methylpiperazin-1-yl)thio)-4-pyrimidinyl)benzene: Benzene core instead of thiophene.
Uniqueness
The unique combination of thiophene, pyrimidine, and piperazine in 2,5-Bis(2-((2-(4-methylpiperazin-1-yl)ethyl)thio)-4-pyrimidinyl)thiophene provides distinct electronic and binding properties, making it a versatile compound for various applications in science and industry.
Propriétés
Numéro CAS |
131407-81-3 |
|---|---|
Formule moléculaire |
C26H36N8S3 |
Poids moléculaire |
556.8 g/mol |
Nom IUPAC |
2-[2-(4-methylpiperazin-1-yl)ethylsulfanyl]-4-[5-[2-[2-(4-methylpiperazin-1-yl)ethylsulfanyl]pyrimidin-4-yl]thiophen-2-yl]pyrimidine |
InChI |
InChI=1S/C26H36N8S3/c1-31-9-13-33(14-10-31)17-19-35-25-27-7-5-21(29-25)23-3-4-24(37-23)22-6-8-28-26(30-22)36-20-18-34-15-11-32(2)12-16-34/h3-8H,9-20H2,1-2H3 |
Clé InChI |
FSCNSMIKGLOTIM-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCSC2=NC=CC(=N2)C3=CC=C(S3)C4=NC(=NC=C4)SCCN5CCN(CC5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14280734.png)

![Methyl 2,4-bis[(4-methylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14280754.png)

![Bis[(isocyanatomethyl)sulfanyl]methane](/img/structure/B14280766.png)
![Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate](/img/structure/B14280771.png)



